
2-bromo-N-cyclopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-cyclopropylaniline is an organic compound that features a bromine atom attached to the second carbon of an aniline ring, with a cyclopropyl group attached to the nitrogen atom
Méthodes De Préparation
The synthesis of 2-bromo-N-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of N-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Another method involves the use of photoredox catalysis, where visible light is used to mediate the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes . This method yields a variety of cyclic allylic amines in fair to good yields and exhibits significant group tolerance, particularly with heterocycles .
Analyse Des Réactions Chimiques
2-bromo-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom and the formation of N-cyclopropylaniline.
Substitution: The bromine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-bromo-N-cyclopropylaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclopropylaniline involves its ability to undergo single-electron oxidation, leading to the formation of radical cations. These radical cations can then participate in various chemical reactions, such as ring-opening or annulation, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
2-bromo-N-cyclopropylaniline can be compared with other cyclopropylanilines and brominated anilines. Similar compounds include:
N-cyclopropylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromoaniline:
Cyclopropylamine: A simpler structure that lacks the aromatic ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopropyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
2-bromo-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |
Clé InChI |
RRVKDYWVIQRHMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


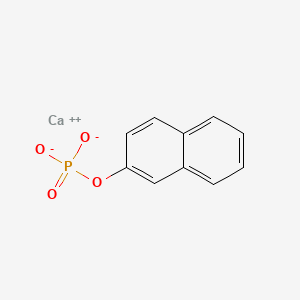
![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)
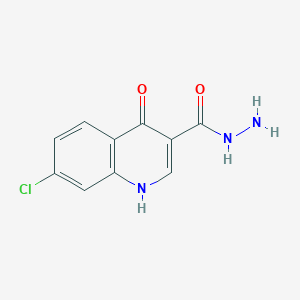
![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)

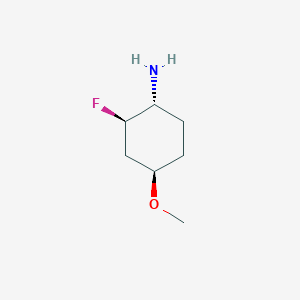
![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)
![3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B12277306.png)
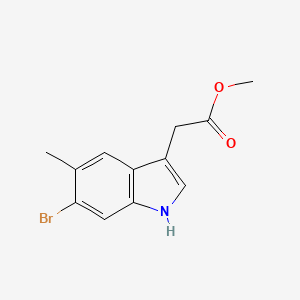
![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)
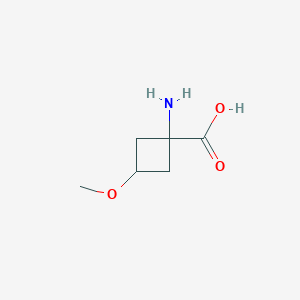
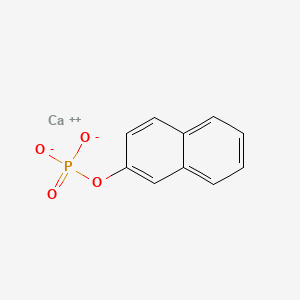
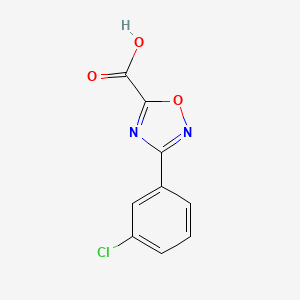
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)
